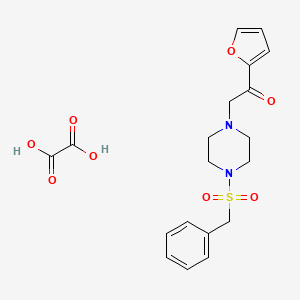![molecular formula C19H18N4O3S B2818343 N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide CAS No. 851079-47-5](/img/structure/B2818343.png)
N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide, also known as DMSA-NPIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized using specific methods, and it has been shown to have a wide range of biochemical and physiological effects that make it a promising candidate for future research.
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide is complex and involves multiple pathways. One of the key mechanisms is its ability to chelate metal ions, leading to the formation of stable complexes that can be detected using fluorescence spectroscopy. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. The compound also exhibits antimicrobial activity by disrupting the bacterial membrane and inhibiting bacterial growth.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a promising candidate for future research. The compound has been shown to induce apoptosis in cancer cells, making it a potential chemotherapeutic agent. Moreover, this compound exhibits antimicrobial properties, making it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to act as a fluorescent probe for the detection of metal ions, making it useful in analytical chemistry.
実験室実験の利点と制限
One of the main advantages of using N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. This property makes it a useful tool in analytical chemistry. Additionally, this compound exhibits antimicrobial properties, making it a promising candidate for the development of new antibiotics. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and requires specific reaction conditions.
将来の方向性
There are several future directions for research on N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide. One potential area of interest is its use as a chemotherapeutic agent for the treatment of cancer. Additionally, this compound could be further investigated for its antimicrobial properties, with the goal of developing new antibiotics. Moreover, this compound could be optimized for its ability to act as a fluorescent probe for the detection of metal ions, making it a valuable tool in analytical chemistry. Finally, the synthesis process for this compound could be further optimized to improve yield and reduce reaction time.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide involves several steps, starting with the reaction of 2,3-dimethylphenylamine with chloroacetyl chloride to form N-(2,3-dimethylphenyl)acetamide. The resulting compound is then reacted with 1-(4-nitrophenyl)imidazole-2-thiol to yield this compound. The synthesis process is further optimized by using various reaction conditions and purification methods to obtain a high yield of the final product.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its ability to act as a fluorescent probe for the detection of metal ions. This compound has also been investigated for its potential use in cancer therapy, due to its ability to induce apoptosis in cancer cells. Moreover, this compound has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-4-3-5-17(14(13)2)21-18(24)12-27-19-20-10-11-22(19)15-6-8-16(9-7-15)23(25)26/h3-11H,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXQLAVQAZIUCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

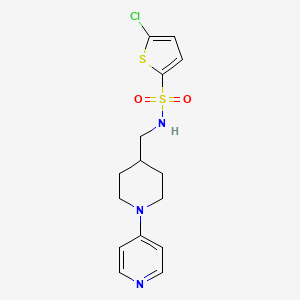
![5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2818262.png)

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2818264.png)
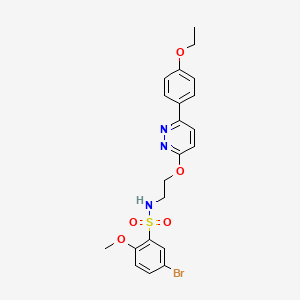
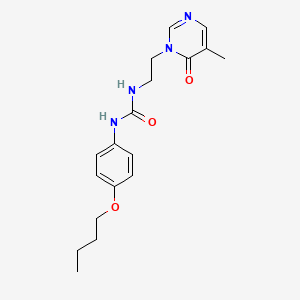
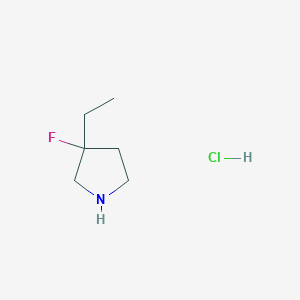
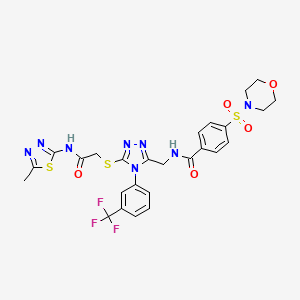
![6-Cyclopropyl-N-[2-(4-methoxyphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2818273.png)
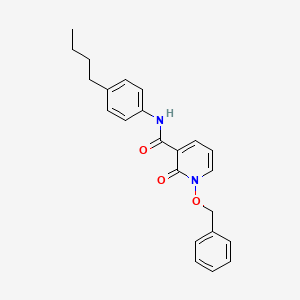
![Ethyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2818276.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2818277.png)
![N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-4-(difluoromethoxy)-3-methoxybenzamide](/img/structure/B2818279.png)
